
1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Vue d'ensemble
Description
“1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and the use of various reagents. For instance, the synthesis of ketamine, a related compound, involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of a similar compound, Ethanone, 1-(2-chlorophenyl)-, was confirmed using IUPAC Standard InChI .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the synthesis of ketamine involves several reactions including dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular weight of Ethanone, 1-(2-chlorophenyl)-, is 154.594 .Applications De Recherche Scientifique
Anti-inflammatory properties : PK11195 demonstrates significant anti-inflammatory effects, as shown in studies where it inhibited oedema formation induced by carrageenan in mice, both in animals with and without adrenal glands. This suggests its potential as a treatment for inflammation-related conditions (Torres et al., 1999).
Pharmacokinetic analysis : PK11195's pharmacokinetics have been studied in both mice and humans. It was found that the compound undergoes rapid metabolization, with a significant portion transforming into more polar metabolites, a factor important for its efficacy and safety profile (De vos et al., 1999).
Autophagy and apoptosis : PK11195 enhances Ca2+-dependent autophagy and is an apoptotic cell death enhancer in various cellular models. It has been shown to increase [Ca2+] in the endoplasmic reticulum and modulate mitochondrial and cytosolic Ca2+ transients, indicating its role in cellular stress responses and potential cancer treatment applications (Gastaldello et al., 2010); (Campanella et al., 2008).
Cytochrome P-450 isozymes induction : PK11195 induces cytochrome P-450 II B1 (P-450b) and related enzymatic activities, indicating its potential impact on drug metabolism and implications for drug interaction studies (Totis et al., 1989).
Anticancer potential : It induces apoptosis in chronic lymphocytic leukemia cells, independent of p53 and ATM status, suggesting its potential as a therapeutic agent in cancer treatment, especially in drug-resistant cancers (Santidrián et al., 2007).
Peripheral benzodiazepine receptor studies : PK11195 is used as a ligand for peripheral-type benzodiazepine receptors, aiding in the study of these receptors in various tissues including the brain, and has implications in neurological research (Benavides et al., 1983).
Mitochondrial function modulation : At specific concentrations, PK11195 targets the mitochondrial F1Fo-ATPsynthase enzyme, affecting mitochondrial dynamics, and has implications in studying mitochondrial function and related diseases (Seneviratne et al., 2012).
Anxiogenic effects and stress response : PK11195 has been evaluated in animal models for its effects on anxiety and stress, contributing to our understanding of benzodiazepine receptor function in these conditions (File & Pellow, 1985).
Chemosensitivity enhancement in cancer : It enhances chemosensitivity to drugs like cisplatin and paclitaxel in human endometrial and ovarian cancer cells, suggesting its use in combination therapy for these cancers (Takai et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIZVQZGXBOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041097 | |
| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85532-75-8 | |
| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PK 11195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PK-11195 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
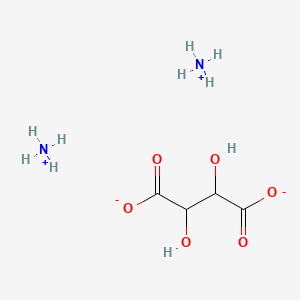
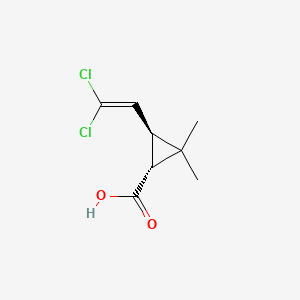
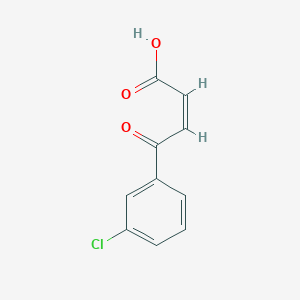
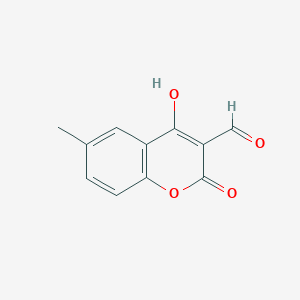
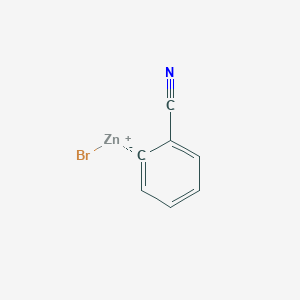
![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)